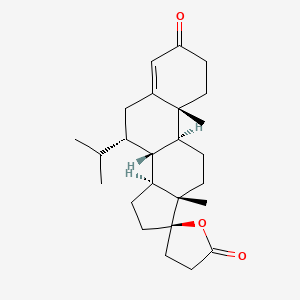

7-Propyl spirolactone

Übersicht

Beschreibung

7-Propyl spirolactone is a synthetic compound belonging to the class of spirolactones, which are characterized by a cyclic ester attached spiro to another ring system Spirolactones are known for their biological activity, particularly as antagonists of the mineralocorticoid receptor

Wirkmechanismus

Target of Action

7-Propyl spirolactone, also known as Spironolactone, primarily targets the mineralocorticoid receptors . These receptors are found in the distal renal tubules and collecting ducts of the kidneys . The compound acts as an antagonist to these receptors, blocking the action of aldosterone, a hormone that regulates water and salt balance in the body .

Mode of Action

This compound competes with aldosterone for binding sites on the mineralocorticoid receptors . By binding to these receptors, it inhibits the action of aldosterone, leading to increased excretion of sodium and water, while conserving potassium and hydrogen ions . This results in a diuretic effect, reducing fluid retention in the body .

Biochemical Pathways

The action of this compound affects the renin-angiotensin-aldosterone system . By blocking the action of aldosterone, it disrupts the normal sodium and water reabsorption process in the kidneys . This leads to increased excretion of sodium and water, reducing fluid buildup in the body .

Pharmacokinetics

As a prodrug, the effects of this compound are largely mediated by its metabolites, 7α-thiomethylspironolactone and canrenone . These metabolites are ultimately eliminated through the urine . The pharmacokinetics of this compound is highly variable between patients, with body weight explaining a significant part of this variability .

Result of Action

The primary result of this compound’s action is the reduction of fluid retention in the body . This makes it effective in treating conditions such as hypertension, heart failure, and edema . Additionally, due to its anti-androgenic effects, it can also be used off-label to treat hyperandrogenism and its associated symptoms, such as hirsutism and acne .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can be affected by the patient’s diet, particularly their intake of potassium-rich foods, as the drug can cause hyperkalemia . Furthermore, the drug’s action can be influenced by the patient’s kidney function, as impaired renal function can affect the drug’s elimination and increase the risk of hyperkalemia .

Biochemische Analyse

Biochemical Properties

7-Propyl Spirolactone likely shares similar biochemical properties with Spironolactone, which is characterized by high antimineralocorticoid activity, moderate antiandrogenic activity, and weak steroidogenesis inhibition . Spironolactone interacts with various enzymes and proteins, including the androgen receptor, estrogen receptor, glucocorticoid receptor, mineralocorticoid receptor, and progesterone receptor .

Cellular Effects

Spironolactone, a relative of this compound, is known to have various effects on cells. It is used to treat fluid retention in conditions like heart failure, liver disease, and kidney disease . It can also cause side effects such as dizziness, nausea, muscle or leg cramps, and tiredness .

Molecular Mechanism

Spironolactone acts as an antagonist of the mineralocorticoid receptor, which is predominantly activated by the mineralocorticoid steroid hormone aldosterone . This antagonistic action is responsible for its diuretic effect .

Temporal Effects in Laboratory Settings

Studies on Spironolactone suggest that it requires regular monitoring of renal function and plasma potassium levels, especially in patients with renal impairment .

Dosage Effects in Animal Models

The effects of this compound dosage in animal models are not well-documented. Studies on Spironolactone suggest that it has a dose-dependent effect. For instance, after administration of up to 10 times the recommended dose (20 mg/kg) to healthy dogs, dose-dependent adverse effects were noted .

Metabolic Pathways

The metabolic pathways of this compound are not well-studied. Spironolactone is known to be involved in various metabolic pathways. It has been found to improve glucose and lipid metabolism by ameliorating hepatic steatosis and inflammation and suppressing enhanced gluconeogenesis induced by a high-fat and high-fructose diet .

Transport and Distribution

It is known that membrane transport proteins play a crucial role in the absorption, distribution, metabolism, and elimination (ADME) of drugs .

Subcellular Localization

Studies on protein subcellular localization suggest that accurate and efficient demonstrations of protein localizations to the vacuole or tonoplast are strict prerequisites to decipher the role of vacuoles in the whole plant cell biology and notably in defence processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-propyl spirolactone typically involves the formation of a spirolactone ring at the C17 position of a steroid molecule. One common method includes the treatment of a 17α-ethynyl derivative with an alkylmagnesium halide, followed by carboxylation with gaseous carbon dioxide and hydrolysis. Selective hydrogenation of the acetylenic bond in the resulting acid, in the presence of palladium on calcium carbonate, leads to the formation of an unsaturated spirolactone, which is then reduced by hydrogen in the presence of palladium on carbon .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 7-Propyl spirolactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the spirolactone into other functional groups.

Substitution: The spirolactone ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: Hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as alkyl halides and Grignard reagents are commonly used.

Major Products: The major products formed from these reactions include various spirolactone derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.

Wissenschaftliche Forschungsanwendungen

7-Propyl spirolactone has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes .

Vergleich Mit ähnlichen Verbindungen

Spironolactone: A well-known spirolactone used as a diuretic and antihypertensive agent.

Canrenone: Another spirolactone with similar biological activity.

Eplerenone: A selective aldosterone receptor antagonist with fewer side effects compared to spironolactone.

Uniqueness: 7-Propyl spirolactone is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other spirolactones.

Eigenschaften

IUPAC Name |

(7S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-propan-2-ylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O3/c1-15(2)18-14-16-13-17(26)5-9-23(16,3)19-6-10-24(4)20(22(18)19)7-11-25(24)12-8-21(27)28-25/h13,15,18-20,22H,5-12,14H2,1-4H3/t18-,19-,20-,22+,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMMPTDKHYFNQT-BTRFTSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10997992 | |

| Record name | 10,13-Dimethyl-7-(propan-2-yl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76676-33-0 | |

| Record name | 7-Propyl spirolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076676330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,13-Dimethyl-7-(propan-2-yl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10997992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

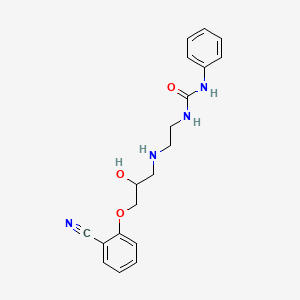

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-propoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine;hydrochloride](/img/structure/B1662273.png)

![5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B1662274.png)